(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride
CAS No.: 1213532-54-7
Cat. No.: VC0037296
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1213532-54-7 |
|---|---|
| Molecular Formula | C9H13Cl2N |
| Molecular Weight | 206.11 |
| IUPAC Name | (1R)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
| Standard InChI Key | SXSXIQCQWGYRDC-SBSPUUFOSA-N |
| SMILES | CCC(C1=CC=CC=C1Cl)N.Cl |
Introduction
(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride is a chemical compound with significant interest in pharmaceutical and chemical research. This compound is a hydrochloride salt of the amine (R)-1-(2-Chlorophenyl)propan-1-amine, which is a chiral molecule due to the presence of a stereocenter. The hydrochloride form is often used to enhance stability and solubility in aqueous solutions, making it more suitable for various applications.
Synthesis and Preparation
The synthesis of (R)-1-(2-Chlorophenyl)propan-1-amine typically involves the reduction of a corresponding ketone or imine precursor. The hydrochloride salt is formed by reacting the amine with hydrochloric acid. This process is crucial for obtaining a stable and water-soluble form of the compound.
Applications and Research
While specific applications of (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The chiral nature of this compound makes it interesting for studies involving stereoselective reactions or biological interactions.
Safety and Handling
Given its chemical properties, handling (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride requires standard laboratory precautions. This includes wearing protective clothing, gloves, and working in a well-ventilated area. The compound's potential hazards, such as toxicity or reactivity, should be assessed based on its chemical structure and known properties of similar compounds.
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